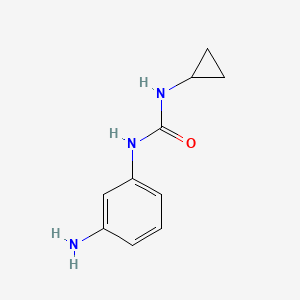

N-(3-aminophenyl)-N'-cyclopropylurea

Description

Structural Characterization and Nomenclature

The compound’s IUPAC name is 1-(3-aminophenyl)-3-cyclopropylurea , reflecting its two substituents on the urea core. Key structural details include:

- Molecular formula : C₁₀H₁₃N₃O.

- Molecular weight : 191.23 g/mol.

- SMILES :

C1CC1NC(=O)NC2=CC=CC(=C2)N. - InChIKey : MENUCXBWUIGKQX-UHFFFAOYSA-N.

The 3-aminophenyl group provides hydrogen-bonding capability, while the cyclopropyl ring introduces steric constraints and metabolic stability. Synonyms include 1-(3-aminophenyl)-3-cyclopropylurea and MFCD10686667.

Table 1: Structural and Nomenclature Summary

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 1-(3-Aminophenyl)-3-cyclopropylurea |

| CAS Number | 1041603-13-7 |

| Molecular Formula | C₁₀H₁₃N₃O |

| SMILES | C1CC1NC(=O)NC2=CC=CC(=C2)N |

| Key Functional Groups | Urea, primary amine, cyclopropane |

Historical Context and Discovery

N-(3-Aminophenyl)-N'-cyclopropylurea emerged as a synthetic intermediate in the development of kinase inhibitors. Patents such as US10980809B2 highlight its use in preparing dioxane-quinazoline derivatives targeting EGFR and HER2 pathways. Its discovery is tied to efforts to optimize urea-based scaffolds for enhanced binding affinity and selectivity. For example, in the synthesis of thieno[2,3-d]pyrimidine inhibitors, this compound served as a precursor to derivatives with nanomolar potency against cancer cell lines.

Classification Within Urea Derivatives

This compound belongs to the diarylurea subclass, characterized by two aromatic/cyclic substituents on the urea nitrogen atoms. Key comparisons include:

- Lenvatinib impurities : Structural analogs like 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS 796848-79-8) share the cyclopropylurea motif but differ in aromatic substitution.

- N-(3-Chlorophenyl)-N'-cyclopropylurea : Replacing the amine with chlorine alters electronic properties and biological activity.

The 3-aminophenyl group distinguishes it from other diarylureas, enabling participation in Schiff base formation or coordination chemistry.

Chemical and Physical Properties Overview

Experimental and predicted properties include:

- Boiling point : 364.6°C (predicted).

- Density : 1.43 g/cm³ (predicted).

- Solubility : Slightly soluble in DMSO and methanol.

- pKa : ~9.37 (amine group).

- Storage : Stable at 2–8°C.

The amine group’s basicity facilitates protonation under acidic conditions, while the cyclopropane ring enhances rigidity.

Significance in Organic Chemistry Research

This compound is pivotal in:

- Medicinal Chemistry : As a building block for kinase inhibitors (e.g., PI3K and mTOR inhibitors). The aminophenyl group enables structural diversification, while the cyclopropyl moiety improves metabolic stability.

- Materials Science : Urea derivatives are explored for supramolecular assemblies due to hydrogen-bonding networks.

- Synthetic Methodology : Used in phosgene-free urea syntheses, leveraging safer reagents like N,N-carbonyldiimidazole.

For instance, in PI3K inhibitor development, derivatives of this compound exhibited IC₅₀ values below 1 μM in cancer cell lines. Its versatility underscores its role in advancing urea-based therapeutics.

Properties

IUPAC Name |

1-(3-aminophenyl)-3-cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENUCXBWUIGKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such as the folate receptor alpha (folra) and cyclin-dependent kinase 2. These proteins play crucial roles in cell growth and division.

Mode of Action

A compound with a similar structure, stro-002, has been found to interact with its target, the folate receptor alpha, through a process involving a cleavable dibenzocyclooctyne (dbco)-3-aminophenyl-hemiasterlin drug-linker. This interaction results in a well-defined antibody-drug conjugate with a drug-antibody ratio (DAR) of 4.

Biochemical Analysis

Biochemical Properties

N-(3-aminophenyl)-N’-cyclopropylurea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with lysine-specific demethylase 1 (LSD1), an enzyme that regulates histone methylation. The interaction between N-(3-aminophenyl)-N’-cyclopropylurea and LSD1 is characterized by the inhibition of LSD1’s enzymatic activity, which in turn affects the methylation status of histone proteins. This inhibition can lead to changes in gene expression and cellular function.

Cellular Effects

N-(3-aminophenyl)-N’-cyclopropylurea has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with LSD1 leads to alterations in histone methylation, which can impact the transcriptional regulation of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, N-(3-aminophenyl)-N’-cyclopropylurea has been found to modulate the activity of other proteins and enzymes, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of N-(3-aminophenyl)-N’-cyclopropylurea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of LSD1, inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other enzymes and proteins, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-aminophenyl)-N’-cyclopropylurea have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea remains stable under certain conditions, allowing for sustained inhibition of LSD1 and prolonged changes in gene expression. Its degradation over time can lead to a decrease in its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of N-(3-aminophenyl)-N’-cyclopropylurea vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit LSD1 activity and induce changes in gene expression without causing significant toxicity. At higher doses, N-(3-aminophenyl)-N’-cyclopropylurea may exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

N-(3-aminophenyl)-N’-cyclopropylurea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s inhibition of LSD1 affects the methylation status of histone proteins, which in turn influences metabolic flux and metabolite levels. Additionally, N-(3-aminophenyl)-N’-cyclopropylurea may interact with other metabolic enzymes, further modulating its biochemical effects.

Transport and Distribution

The transport and distribution of N-(3-aminophenyl)-N’-cyclopropylurea within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity. Studies have shown that N-(3-aminophenyl)-N’-cyclopropylurea can be efficiently transported into cells, where it exerts its inhibitory effects on LSD1 and other biomolecules.

Subcellular Localization

N-(3-aminophenyl)-N’-cyclopropylurea exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with LSD1 and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct N-(3-aminophenyl)-N’-cyclopropylurea to specific compartments or organelles. The nuclear localization of the compound is essential for its role in regulating gene expression and chromatin structure.

Biological Activity

N-(3-aminophenyl)-N'-cyclopropylurea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its role as a kinase inhibitor, specifically targeting the mTOR pathway, and its implications in cancer treatment.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives, characterized by the presence of a cyclopropyl group and an amino-substituted aromatic ring. This structural configuration is significant for its biological interactions.

Molecular Structure

- Chemical Formula : CHNO

- Molecular Weight : 208.23 g/mol

This compound has been shown to inhibit the activity of mTOR (mechanistic target of rapamycin), a critical kinase involved in cell growth, proliferation, and survival. The inhibition of mTOR can lead to reduced cellular proliferation and has implications for cancer therapy.

- mTOR Pathway Inhibition :

-

Anticancer Activity :

- The compound has demonstrated significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have shown that derivatives related to this compound exhibit IC values in the low micromolar range against several cancer types, including breast and prostate cancers .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 1.18 ± 0.14 | |

| This compound | PC-3 (Prostate) | 0.67 | |

| This compound | HCT-116 (Colon) | 0.80 |

Notable Research Findings

- A study highlighted that this compound exhibited selective inhibition against mTORC1 complex, which is crucial for nutrient sensing and cell growth regulation .

- Another research indicated that compounds with similar structural motifs showed promising results in inhibiting various kinases involved in cancer progression, emphasizing the therapeutic potential of this compound .

Scientific Research Applications

Biological Activities

Research has indicated that urea derivatives, including N-(3-aminophenyl)-N'-cyclopropylurea, exhibit a broad range of biological activities:

- Anticancer Activity : Urea compounds have been studied for their potential anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell survival .

- Antimicrobial Properties : Some studies highlight the antimicrobial effects of urea derivatives against both Gram-positive and Gram-negative bacteria. This includes potential applications in treating bacterial infections where conventional antibiotics may fail .

- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit enzymes such as GSK-3β, which is involved in numerous cellular processes including glycogen metabolism and cell signaling .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclopropyl isocyanate with 3-aminophenol. The versatility in its synthesis allows for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties.

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | Key Steps |

|---|---|---|

| Reaction with isocyanate | 85 | Cyclopropyl isocyanate + 3-aminophenol |

| Microwave-assisted synthesis | 90 | Rapid heating to promote reaction efficiency |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.

- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a scaffold for developing new antibacterial agents.

- Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on GSK-3β revealed that it significantly reduced enzyme activity at low concentrations, highlighting its potential role in modulating pathways associated with neurodegenerative diseases and diabetes.

Chemical Reactions Analysis

Acylation and Alkylation

The primary amine (-NH₂) on the phenyl ring is reactive toward acylating and alkylating agents. For example:

-

Acylation : Reacts with ethyl oxalyl chloride to form N-acyl derivatives, as observed in analogous urea compounds .

-

Alkylation : The amine can undergo alkylation with methyl iodide or similar electrophiles to yield N-alkylated products.

Cyclization Reactions

Under acidic or basic conditions, the urea moiety may participate in cyclization. For instance:

-

Reaction with 2-bromoacetophenone in the presence of Et₃N forms N-aryl thiazol-2(3H)-imines, a pathway demonstrated in structurally similar ureas .

Coupling Reactions

The aryl group facilitates metal-catalyzed cross-coupling reactions. Examples include:

-

Suzuki coupling : The iodophenyl analog of this compound undergoes coupling with boronic acids in the presence of Pd catalysts .

-

Buchwald-Hartwig amination : The amino group can participate in C–N bond-forming reactions with aryl halides.

Functionalization and Derivatives

Derivatives of N-(3-aminophenyl)-N'-cyclopropylurea are synthesized via modifications at the amine or cyclopropyl group. Key examples include:

Biological and Pharmacological Relevance

While direct data on This compound is limited, structurally related ureas exhibit:

-

Antiproliferative activity : Ureas with pyridine or thiazole moieties show IC₅₀ values of 0.17–20 μM against cancer cell lines (e.g., HCT116, MCF-7) .

-

Antibacterial effects : Derivatives inhibit bacterial DNA gyrase and topoisomerase IV with IC₅₀ values as low as 0.008 μg/mL .

Stability and Degradation

-

Hydrolytic stability : The urea bond is stable under neutral conditions but hydrolyzes in strong acids/bases to yield 3-aminophenylamine and cyclopropylamine.

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Urea Derivatives

Key Structural and Functional Comparisons

Critical Observations

- Steric Effects : The 3-methylcyclohexyl group in introduces significant steric bulk, which may hinder binding to biological targets compared to the compact cyclopropyl group.

- Electron-Withdrawing Groups: The difluorophenylmethoxy group in provides strong electron-withdrawing effects, favoring interactions with enzymatic targets (e.g., kinases or GPCRs), whereas the 3-aminophenyl group in the target compound offers hydrogen-bonding capability.

Positional Isomerism and Bioactivity

The position of the amino group on the phenyl ring significantly impacts activity. For instance, 2-(3-aminophenyl)benzothiazole derivatives () exhibit altered structure-activity relationships compared to para-substituted analogs, with meta-substitution often reducing steric hindrance and enhancing binding to targets like DNA topoisomerases . Similarly, the meta-aminophenyl group in this compound may optimize interactions with enzymes or receptors compared to para-substituted ureas.

Discontinuation and Market Trends

The discontinuation of this compound contrasts with the commercial success of fluometuron and isoproturon , suggesting that the target compound may have inferior efficacy, solubility, or safety profiles. Alternatively, its niche research applications (e.g., as a kinase inhibitor intermediate) may limit commercial viability.

Preparation Methods

General Synthetic Strategy for Urea Derivatives

The preparation of urea derivatives such as N-(3-aminophenyl)-N'-cyclopropylurea typically involves the reaction between an amine and an isocyanate or via carbodiimide-mediated coupling methods. The key steps include:

Reaction of amines with isocyanates: A primary or secondary amine reacts with an isocyanate to form a urea linkage. For this compound, this would involve 3-aminophenylamine and cyclopropyl isocyanate.

Amide coupling using carbodiimides: Ureas can also be synthesized by coupling amines with carbamoyl chlorides or via carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases and additives like hydroxybenzotriazole.

Specific Preparation Insights for this compound

Although no direct synthetic procedure for this compound was found, related literature and patent sources provide relevant methodologies:

Isocyanate-Amines Reaction: Compounds similar to this compound have been synthesized by reacting substituted anilines with alkyl or aryl isocyanates. For example, the reaction of 3-aminophenylamine with cyclopropyl isocyanate under controlled conditions (e.g., room temperature, inert solvent like dichloromethane) would yield the target urea compound.

Use of Carbodiimide Coupling Agents: In patent US20090312571A1, amide and urea derivatives involving cyclopropyl groups were prepared using carbodiimide coupling reagents (e.g., EDC) and bases such as N-methylmorpholine in inert solvents. This method allows for the formation of urea linkages with good selectivity and yields.

Reaction Conditions: Typical reaction conditions for urea formation include:

- Temperature: 0–25 °C to avoid side reactions.

- Solvents: Dichloromethane, methanol, or tetrahydrofuran.

- Bases: Tertiary amines like diisopropylethylamine or N-methylmorpholine to neutralize generated acids.

- Reaction time: Several hours (e.g., 16–24 hours) for completion.

Purification: The crude product is usually purified by conventional methods such as crystallization or chromatography.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Aminophenylamine + Cyclopropyl isocyanate | Room temperature, inert solvent (e.g., DCM), base (optional) | This compound |

| 2 | Alternatively, 3-Aminophenylamine + Cyclopropyl carbamoyl chloride + Carbodiimide (e.g., EDC) + Base (N-methylmorpholine) | 0–25 °C, inert solvent | This compound |

Comparative Data Table on Preparation Parameters

| Parameter | Isocyanate Route | Carbodiimide Coupling Route |

|---|---|---|

| Reactants | Amine + Isocyanate | Amine + Carbamoyl chloride + Carbodiimide |

| Solvent | Dichloromethane, THF, or Methanol | Dichloromethane or similar inert solvent |

| Temperature | 0–25 °C | 0–25 °C |

| Reaction Time | 1–24 hours | 12–24 hours |

| Base | Optional (to scavenge HCl) | Required (e.g., N-methylmorpholine) |

| Yield | Moderate to high (depends on purity) | Moderate to high |

| Purification | Crystallization or chromatography | Crystallization or chromatography |

Research Findings and Analysis

Yield and Purity: The reaction of amines with isocyanates is generally straightforward and yields high purity ureas, provided moisture is excluded to prevent side reactions.

Selectivity: Carbodiimide coupling offers better control over selectivity and stereochemistry when chiral centers are involved but may require more careful handling of reagents.

Scalability: Both methods are scalable; however, isocyanate reactions are simpler and more cost-effective for large-scale synthesis.

Safety Considerations: Isocyanates are reactive and toxic; appropriate safety measures must be in place. Carbodiimides are less volatile but require handling of coupling byproducts.

Q & A

Q. What are the optimal synthetic routes for N-(3-aminophenyl)-N'-cyclopropylurea, and what methodological considerations ensure high yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between 3-aminophenyl isocyanate and cyclopropylamine. A nitro-reduction pathway (e.g., reducing m-nitroaniline derivatives to the amine intermediate) followed by urea bond formation is also viable . Key steps include:

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Catalysts like triethylamine for efficient coupling.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclopropyl protons at δ 0.5–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 220.2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Modify the cyclopropyl group (e.g., replace with other small rings) or the phenyl amine position (para vs. meta) to assess effects on target binding .

- In Vitro Assays : Test derivatives against kinase targets (e.g., FLT3) using fluorescence-based kinase inhibition assays .

- Computational Modeling : Perform docking studies with proteins like tubulin or kinases to predict binding modes .

Q. How can contradictions in reported biological activities (e.g., varying IC50 values) for urea derivatives be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .

- Validate Target Specificity : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm mechanism .

- Meta-Analysis : Compare data across studies to identify outliers or methodological disparities (e.g., cell line differences) .

Q. What experimental approaches are suitable for investigating the compound’s potential role in oxidative stress modulation?

- Methodological Answer :

- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines treated with the compound .

- Enzyme Activity Profiling : Measure effects on antioxidant enzymes (e.g., SOD, catalase) via spectrophotometric assays .

- Gene Expression Analysis : Quantify Nrf2 pathway genes using qPCR or RNA-seq .

Regulatory and Ethical Considerations

Q. What regulatory guidelines apply when testing this compound in preclinical studies?

- Methodological Answer :

- Non-Approved Status : Note that the compound is not FDA-approved; thus, studies must comply with institutional ethical review boards (IRBs) for animal/human cell research .

- Safety Protocols : Follow GHS guidelines for handling irritants (e.g., wear PPE, implement fume hoods) .

- Data Reporting : Disclose lack of regulatory approval in publications to maintain transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.